molecular formula C15H15F3N2O2S B2385476 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1351613-30-3

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2385476
CAS RN: 1351613-30-3
M. Wt: 344.35
InChI Key: JNTQOVVTAOATED-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as THU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. THU belongs to the class of urea derivatives and has been shown to exhibit promising anticancer properties. In

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Ureas and Hydroxamic Acids : The ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement provides a methodology for the synthesis of ureas from carboxylic acids. This process enables the conversion of carboxylic acid to urea in one pot under mild conditions, offering an environmentally friendly and cost-effective approach (Thalluri et al., 2014).

  • Formation of Hydrogels : The study on 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea demonstrates its ability to form hydrogels in acidic conditions. The morphology and rheology of these gels can be tuned by varying the anion identity, highlighting a method for adjusting the physical properties of hydrogels for potential applications in materials science (Lloyd & Steed, 2011).

Biological Activity and Pharmaceutical Applications

  • Neuropeptide Y5 Receptor Antagonists : Research on trisubstituted phenyl urea derivatives has identified compounds with potent in vitro activity against the neuropeptide Y5 (NPY5) receptor, a target of interest for obesity and metabolic disorder treatments. The compounds act as antagonists and were optimized for potency, demonstrating significant potential for pharmaceutical development (Fotsch et al., 2001).

Metabolism and Pharmacokinetics

  • Metabolism of Soluble Epoxide Hydrolase Inhibitor : The in vitro and in vivo metabolism study of 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, a potent soluble epoxide hydrolase inhibitor, provides insights into its metabolic pathways. This understanding is crucial for evaluating the safety and effectiveness of such inhibitors in modulating inflammation and protecting against various diseases (Wan et al., 2019).

properties

IUPAC Name

1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c16-15(17,18)11-5-3-10(4-6-11)13(21)9-20-14(22)19-8-12-2-1-7-23-12/h1-7,13,21H,8-9H2,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTQOVVTAOATED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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